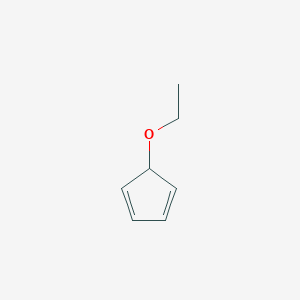

5-Ethoxycyclopenta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90125-26-1 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

5-ethoxycyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3-7H,2H2,1H3 |

InChI Key |

CBMDEYLLUUQQHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 5 Ethoxycyclopenta 1,3 Diene and Analogs

Cycloaddition Reactions.sci-rad.comacs.org

5-Ethoxycyclopenta-1,3-diene and its derivatives are versatile substrates in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. sci-rad.com These reactions are fundamental in the synthesis of six-membered and other carbocyclic and heterocyclic rings. sci-rad.comwikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, allowing for the construction of six-membered rings with high stereocontrol. wikipedia.org this compound, as a substituted cyclopentadiene (B3395910), is a highly reactive diene in these transformations. nih.gov The ethoxy group, being an electron-donating group, enhances the electron-rich nature of the diene, facilitating its reaction with electron-deficient dienophiles in normal-demand Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com

Both intermolecular and intramolecular variants of the Diels-Alder reaction are well-documented for cyclopentadiene derivatives. wikipedia.orgmdpi.com In the intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule, leading to the formation of complex polycyclic systems. nih.govmasterorganicchemistry.com The IMDA reaction of derivatives of this compound provides a powerful tool for constructing intricate molecular architectures. rsc.orgnih.gov

The stereoselectivity of the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. In reactions involving 5-substituted cyclopentadienes, facial selectivity is a key consideration. nih.gov The approach of the dienophile can occur either syn or anti to the substituent at the C5 position, leading to different stereochemical outcomes. Generally, the endo product is favored over the exo product due to secondary orbital overlap in the transition state. libretexts.org Lewis acid catalysis can often enhance this endo selectivity. nih.gov The stereochemistry of the dienophile is also retained in the product, making the reaction stereospecific. libretexts.orglibretexts.org

Regioselectivity, the preference for one orientation of addition over another, is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com In the reaction of a substituted diene like this compound with an unsymmetrical dienophile, the major product is typically the one predicted by considering the alignment of the atoms with the largest coefficients in the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org For a diene with an electron-donating group at C1 (or C4), the largest HOMO coefficient is at C4 (or C1), while for a dienophile with an electron-withdrawing group at one carbon, the largest LUMO coefficient is at the other carbon of the double bond. This generally leads to the formation of "ortho" and "para" like products. wikipedia.org

A study on the Diels-Alder reaction between cyclopentadiene and gem-substituted ethylene (B1197577) electrophiles showed high stereoselectivity, which was in complete agreement with experimental results. sci-rad.comicm.edu.pl The activation energies indicated a preference for certain stereoisomeric transition states. icm.edu.pl

| Reactants | Product Type | Selectivity | Reference |

| Cyclopentadiene and gem-substituted ethylene electrophiles | Cycloadducts | Highly stereoselective | sci-rad.comicm.edu.pl |

| 1,3-Butadiene (B125203) and (E)-dicyanoethene | Cycloadduct | Stereospecific (trans preserved) | libretexts.org |

| Cyclopentadiene and maleic anhydride | Bicyclic adduct | Endo favored | libretexts.org |

The reactivity and selectivity of Diels-Alder reactions are significantly influenced by both electronic and steric effects of substituents on the diene and dienophile. scielo.br

Electronic Effects: Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile generally accelerate the rate of a normal-demand Diels-Alder reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org The ethoxy group in this compound is an EDG, which increases the energy of the HOMO of the diene, leading to a smaller HOMO-LUMO gap with an electron-poor dienophile and thus a faster reaction. Conversely, electron-withdrawing substituents on the diene can lower its reactivity in normal-demand Diels-Alder reactions. mdpi.com

Steric Effects: Steric hindrance can impede or prevent the Diels-Alder reaction. libretexts.org Bulky substituents on the diene or dienophile can hinder the approach of the reactants, slowing down the reaction rate. scielo.br For instance, dienes with bulky substituents at the terminal C1 and C4 positions often exhibit reduced reactivity. scielo.br In the context of this compound, the ethoxy group at the C5 position can influence the facial selectivity of the dienophile's approach.

Theoretical studies using Density Functional Theory (DFT) have been employed to model the reactivity and regioselectivity of cyclopentadiene derivatives in Diels-Alder reactions, providing insights into the influence of substituent electronic effects. mdpi.comresearchgate.net

| Substituent Position | Substituent Type | Effect on Reactivity | Reference |

| Diene (C1, C4) | Electron-Donating | Increases rate | masterorganicchemistry.com |

| Dienophile | Electron-Withdrawing | Increases rate | libretexts.orgmasterorganicchemistry.com |

| Diene (C1, C4) | Bulky Group | Decreases rate | scielo.br |

5-Substituted cyclopentadienes can be unstable and prone to isomerization via icm.edu.plmdpi.com-hydride shifts. Therefore, strategies for their in situ generation followed by immediate trapping in a cycloaddition reaction are synthetically valuable. rsc.org

One such strategy involves the generation of cyclopentadiene derivatives from precursors like 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals. rsc.org Upon heating, these precursors can eliminate to form a cyclopentadiene derivative in situ, which can then undergo an intramolecular Diels-Alder reaction if a dienophile is present in the tether. rsc.org This approach has been successfully used to trap a 5-substituted cyclopenta-1,3-diene derivative before it could isomerize. rsc.org

Another method involves the formal [3+2] cycloaddition of (β-dimethylaminoethenyl)carbene complexes with alkynes to produce highly substituted 5-dimethylamino-3-ethoxycyclopentadienes. acs.org These cyclopentadienes can be generated and used in subsequent reactions in a one-pot fashion. acs.org

The use of p-toluenesulfonic acid as a catalyst for the in situ generation of dienes from 3,4-dihydro-2H-pyran and their subsequent trapping in Diels-Alder reactions with p-quinones has also been reported. rsc.org

While the provided outline mentions formal [2+2+1] cycloadditions, the synthesis of cyclopentenones from ethoxycyclopentadienes more commonly proceeds through other pathways, such as the hydrolysis of substituted cyclopentadienes formed from [3+2] cycloadditions. researchgate.net Highly substituted 5-(dialkylamino)-3-ethoxycyclopentadienes, synthesized via formal [3+2] cycloaddition of Fischer carbene complexes with alkynes, can be readily hydrolyzed under acidic conditions to yield cyclopentenones in good yields. researchgate.net

Other methods for cyclopentenone synthesis include the [4+1] cycloaddition of vinyl ketenes with nucleophilic carbenes. nih.gov

Diels-Alder Reactions (Intermolecular and Intramolecular)

Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

Electrophilic Additions to Conjugated Diene Systems.chemistrysteps.comlibretexts.org

Conjugated dienes, such as this compound, undergo electrophilic addition reactions. The addition of an electrophile to a conjugated diene system can lead to two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org

The mechanism involves the initial attack of the electrophile on one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org The subsequent attack of the nucleophile can occur at either of the two carbons bearing the positive charge in the resonance contributors of the allylic carbocation. libretexts.orgopenstax.org

For an unsymmetrical diene like this compound, the initial protonation will occur to form the most stable carbocation. The ethoxy group, being electron-donating, will influence the regioselectivity of this initial electrophilic attack. The subsequent nucleophilic attack will then lead to a mixture of 1,2- and 1,4-addition products. chemistrysteps.com The ratio of these products can be influenced by reaction conditions such as temperature. youtube.com

For example, the addition of HBr to 1,3-butadiene yields both 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.orglibretexts.org Similarly, electrophilic addition to cyclic dienes can also produce a mixture of products. openstax.orgyoutube.com

| Diene | Reagent | Products | Reference |

| 1,3-Butadiene | HBr | 1,2-adduct and 1,4-adduct | libretexts.orglibretexts.org |

| 1,3-Butadiene | Br₂ | 1,2-adduct and 1,4-adduct | libretexts.orglibretexts.org |

| 1-Methylcyclohexa-1,3-diene | HCl | 1,2-adduct and 1,4-adduct | openstax.org |

Analysis of 1,2- vs. 1,4-Addition Pathways and Control Regimes (Kinetic vs. Thermodynamic)

The reaction of conjugated dienes, such as this compound, with electrophiles can proceed through two primary pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.org These pathways arise from the delocalized nature of the π-electron system in the conjugated diene. The distribution of the resulting products is often dependent on the reaction conditions, specifically temperature, which dictates whether the reaction is under kinetic or thermodynamic control. pressbooks.pubmasterorganicchemistry.com

Kinetic vs. Thermodynamic Control

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. masterorganicchemistry.comlibretexts.org This means the major product is the one that is formed the fastest, i.e., the one with the lower activation energy. wikipedia.org For many electrophilic additions to conjugated dienes, the 1,2-addition product is the kinetic product. libretexts.orgmasterorganicchemistry.com This is because the initial electrophilic attack creates a resonance-stabilized allylic carbocation, and the subsequent nucleophilic attack is often faster at the carbon atom adjacent to the initial point of attack (C2). masterorganicchemistry.com The formation of products under kinetic control is generally irreversible. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. libretexts.orgpearson.com With increased thermal energy, the initial addition becomes reversible, allowing an equilibrium to be established between the 1,2- and 1,4-addition products. pressbooks.pub The product distribution then reflects the relative thermodynamic stabilities of the two products. wikipedia.org The 1,4-addition product is often the more thermodynamically stable isomer because it typically results in a more substituted, and thus more stable, internal double bond. masterorganicchemistry.comlibretexts.org

Addition to 1,3-Butadiene: A Model System

The electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene serves as a classic example to illustrate these principles.

At 0°C (kinetic control), the reaction yields a mixture that is approximately 70-80% of the 1,2-addition product (3-bromo-1-butene) and 20-30% of the 1,4-addition product (1-bromo-2-butene). libretexts.orglibretexts.org

At 40°C (thermodynamic control), the product ratio inverts, with the 1,4-addition product becoming the major component (around 85%) and the 1,2-addition product the minor one (around 15%). libretexts.orglibretexts.org

This temperature-dependent product distribution highlights the competition between the faster-forming kinetic product and the more stable thermodynamic product. pressbooks.pub

Role of Allylic Carbocation Intermediates in Addition Mechanisms

The formation of a resonance-stabilized allylic carbocation is a key feature of electrophilic additions to conjugated dienes like this compound. fiveable.melibretexts.org This intermediate is central to understanding the formation of both 1,2- and 1,4-addition products.

Formation and Structure of the Allylic Carbocation

Electrophilic Attack: The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds of the conjugated system. savemyexams.com

Carbocation Formation: This attack results in the formation of a carbocation. In the case of a conjugated diene, the resulting carbocation is allylic, meaning the positive charge is on a carbon atom adjacent to a carbon-carbon double bond. fiveable.memasterorganicchemistry.com

Resonance Stabilization: The allylic carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. fiveable.melibretexts.org For instance, in the protonation of 1,3-butadiene, the positive charge is shared between carbon 2 and carbon 4.

This delocalization means that the subsequent nucleophilic attack can occur at either of the electron-deficient carbon atoms. libretexts.org

Attack at C2: Nucleophilic attack at the carbon adjacent to the initial point of electrophilic attack leads to the 1,2-addition product .

Attack at C4: Nucleophilic attack at the terminal carbon of the original conjugated system results in the 1,4-addition product , with a concurrent shift of the double bond.

The stability of the allylic carbocation intermediate influences the regiochemistry of the reaction. fiveable.me The electrophile will add in a way that forms the most stable carbocation intermediate. The subsequent nucleophilic attack at the different resonance-contributing carbons then dictates the final product distribution, which is subject to kinetic versus thermodynamic control as discussed previously. libretexts.org

Rearrangement Reactions

Rearrangement of Alkylallenes to 1,3-Dienes

The rearrangement of alkylallenes into the more thermodynamically stable 1,3-dienes is a synthetically useful, atom-efficient transformation. mdpi.comencyclopedia.pub This process can be viewed as a formal 1,3-hydrogen shift and can be promoted by acid catalysis or transition metals. mdpi.comresearchgate.net

Under acid-mediated conditions, the mechanism typically involves the protonation of the central sp-hybridized carbon of the allene. mdpi.com This generates a carbocation intermediate, which can then eliminate a proton to form the conjugated diene. The stability of this transient carbocation is crucial, and the reaction is often facilitated by substituents that can stabilize the positive charge, such as aryl or indolyl groups. mdpi.comencyclopedia.pub

Metal-Catalyzed Rearrangements and Cyclizations Involving 1,3-Dienes

Transition metals are powerful catalysts for a variety of transformations involving 1,3-dienes, including rearrangements and cyclizations. wiley.comsioc-journal.cn

Rearrangements:

Palladium: Palladium catalysts, particularly those forming palladium hydride complexes, can effect the isomerization of allenes to 1,3-dienes. researchgate.netorganic-chemistry.org This often proceeds through a hydro-palladation/dehydro-palladation sequence. researchgate.net

Gold: Gold catalysts are known for their ability to activate allenes. mdpi.com For example, Au(III) can catalyze the rearrangement of aryl-substituted allenes to 1,3-dienes at ambient temperatures. mdpi.comresearchgate.net Gold(I) complexes have also been shown to facilitate the rearrangement of allenes to 1,3-diene complexes. researchgate.net

Rhodium: Wilkinson's catalyst (Rh(PPh₃)₃Cl) can be used to catalyze the rearrangement of vinylcyclopropanes to 1,3-dienes, although this may require high temperatures. beilstein-journals.org

Cyclizations:

Gold: Gold(I) catalysts can promote the migratory cycloisomerization of vinylallenes to produce highly substituted cyclopentadiene derivatives. acs.orgnih.gov The proposed mechanism involves a Nazarov-like cyclization of a pentadienyl cation intermediate. acs.orgnih.gov Gold carbenes can also react with allenes in a formal [3+2] cycloaddition to yield cyclopentadienes. wiley.com

Rhodium: Rhodium(III) catalysts can be employed in cascade reactions, such as the C-H activation/[4+2] cyclization of enaminones with 1,3-dienes to synthesize fluorenones. acs.org

Palladium: Palladium-catalyzed oxidative annulation of 1,3-dienes with 2-aryl cyclic-1,3-dicarbonyls can be used to synthesize spiroindanes. bohrium.com

These metal-catalyzed reactions provide efficient routes to complex cyclic and acyclic structures from 1,3-diene precursors.

Other Significant Chemical Transformations of Ethoxycyclopentadienes

Conversion Pathways to Masked Cyclopentenones and Related Carbocyclic Structures

This compound and its analogs, such as 5-dialkylamino-3-ethoxycyclopentadienes, serve as valuable synthetic equivalents, or "masked" forms, of cyclopentenones. researchgate.net This utility stems from the fact that the enol ether or enamine functionality can be readily hydrolyzed under acidic conditions to reveal a ketone.

The synthesis of these substituted cyclopentadienes can be achieved through various methods, including the formal [3+2] cycloaddition of Fischer carbene complexes with alkynes. researchgate.net This approach allows for the construction of highly substituted cyclopentadiene rings.

Once formed, these ethoxycyclopentadienes can be converted to the corresponding cyclopentenones, often in very good yields, by treatment with acid. researchgate.net This straightforward conversion makes them important intermediates in the synthesis of more complex carbocyclic structures. For instance, dicarbonyl compounds generated from the hydrolysis of appropriately substituted cyclopentadienes can undergo subsequent intramolecular aldol (B89426) reactions to form bicyclic systems, such as angular and linear triquinanes. researchgate.net

Ring Opening Reactions and Subsequent Intramolecular Transformations

The intramolecular reactivity of this compound and its analogs is characterized by a dynamic interplay of sigmatropic rearrangements and, in appropriately designed substrates, powerful cycloaddition reactions. While classical electrocyclic ring-opening of the five-membered ring is not a predominant thermal pathway, the system readily undergoes profound structural changes through intramolecular processes that effectively transform the monocyclic diene into complex polycyclic architectures.

A key feature of 5-substituted cyclopentadienes is their propensity to undergo rapid Current time information in Bangalore, IN.beilstein-journals.org-sigmatropic hydrogen shifts at ambient or elevated temperatures. This process results in an equilibrium mixture of the 5-substituted, 1-substituted, and 2-substituted isomers. This isomerization often precedes or competes with other transformations, presenting a significant challenge in controlling the regiochemical outcome of subsequent reactions.

However, when the substituent at the C-5 position includes a tethered dienophile, a highly efficient intramolecular Diels-Alder (IMDA) reaction can occur. This pericyclic reaction is a cornerstone of complex molecule synthesis, allowing for the rapid construction of bicyclic and tricyclic systems. In this context, the cyclopentadiene ring acts as the diene component, and the reaction leads to the formation of a new six-membered ring fused or bridged to the original cyclopentane (B165970) core. The efficiency and stereochemical outcome of the IMDA reaction are influenced by several factors, including the length and nature of the tether connecting the diene and dienophile, as well as the substitution pattern on the cyclopentadiene ring.

The strategic use of IMDA reactions involving 5-substituted cyclopentadiene analogs has been pivotal in the total synthesis of complex natural products. A significant challenge is controlling the initial Current time information in Bangalore, IN.beilstein-journals.org-hydrogen shift to ensure the desired 5-substituted isomer enters the cycloaddition pathway.

One successful strategy involves the use of Lewis acids, which can catalyze the Diels-Alder reaction at low temperatures where the rate of isomerization is significantly reduced. For instance, the AlCl₃-catalyzed reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate (B77674) ester at -55 °C proceeds selectively from the 5-substituted isomer, yielding the corresponding cycloadducts in high yield. nih.gov

In other approaches, the cyclopentadiene is generated in situ from a stable precursor, or structural modifications are made to the ring to disfavor isomerization and promote the desired IMDA reaction. The synthesis of (+)-Longifolene utilized an IMDA reaction of a cyclopentadiene with a four-carbon tether attached at the 5-position. nih.gov Similarly, the synthesis of (+)-pedrolide employed a norbornadiene derivative as a masked surrogate for a 5-substituted cyclopentadiene, which was unmasked under mild conditions to trigger a key intramolecular cycloaddition. bohrium.com

The data below illustrates the conditions and outcomes of IMDA reactions for various cyclopentadiene analogs bearing tethers at the C-5 position.

| Substrate (Tethered 5-Substituted Cyclopentadiene Analog) | Reaction Conditions | Product (Tricyclic System) | Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene with a 4-carbon tethered dienophile | Reflux in Benzene, 4 h | Tricyclo[4.4.0.02,8]decane derivative | 57% (endo + exo) | nih.gov |

| Cyclopentadiene with a 3-carbon tethered dienophile | Reflux in Benzene, 2 h | Tricyclo[4.3.0.02,8]nonane derivative | 74% (major + minor) | nih.gov |

| Spiro[2.4]heptadiene derivative with tether | Thermal | Tricyclo[4.4.0.01,6.02,8]decane scaffold precursor | Not specified | nih.gov |

The substitution on the cyclopentadiene ring itself can also direct the course of these transformations. The incorporation of an alkoxy group at the 2-position, for example, has been used to trap the cycloadducts of 5-substituted cyclopentadienes via an IMDA reaction, leading to the formation of a tricyclo[5.2.1.0¹⁵]decane scaffold. nih.gov This demonstrates that ancillary substituents can play a crucial role in modulating reactivity and selectivity.

The following table provides examples of how substituents on the cyclopentadiene ring or the dienophile influence the outcome of cycloaddition reactions.

| Diene | Dienophile | Reaction Conditions | Key Feature/Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxycyclopentadiene | Cyclopropene (B1174273) | Not specified | Forms syn and anti cycloadducts; key step in neofinaconitine synthesis. | 85% (syn) + 15% (anti) | nih.gov |

| 2-Alkoxycyclopentadiene derivative with tether | Doubly activated dienophile | Thermal | Traps the 5-substituted isomer via IMDA to form a tricyclo[5.2.1.01,5]decane scaffold. | Not specified | nih.gov |

| 5-Vinyl-1,3-cyclohexadiene analog | Intramolecular | 92 °C, benzene-d6 | Forms a caged tricyclo[3.2.1.02,7]oct-3-ene system. | Quantitative | oregonstate.edu |

These intramolecular transformations, particularly the IMDA reaction, underscore the synthetic versatility of the cyclopentadiene core. By carefully designing substrates and controlling reaction conditions, chemists can harness these complex reaction cascades to build intricate molecular frameworks from relatively simple starting materials.

Advanced Spectroscopic and Computational Characterization of 5 Ethoxycyclopenta 1,3 Diene and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography)

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For a molecule like 5-Ethoxycyclopenta-1,3-diene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography of its derivatives would provide a complete structural picture.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation. chemicalbook.com The expected spectra are based on data from parent cyclopentadiene (B3395910) and related alkoxy dienes. raco.catbeilstein-journals.org

¹H NMR: The spectrum would show distinct signals for the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), a unique signal for the methine proton at the C5 position, and complex signals for the four vinylic protons on the diene ring.

¹³C NMR: The carbon spectrum would show signals for the two carbons of the ethoxy group, the C5 methine carbon, and two distinct signals for the vinylic carbons due to the molecule's symmetry. escholarship.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 6.0 - 6.5 | Multiplet | Vinylic protons (C1-C4) |

| ¹H | ~ 3.5 - 4.0 | Multiplet | Methine proton (C5) |

| ¹H | ~ 3.4 - 3.6 | Quartet | Ethoxy -CH₂- |

| ¹H | ~ 1.1 - 1.3 | Triplet | Ethoxy -CH₃- |

| ¹³C | ~ 130 - 140 | - | Vinylic carbons (C1/C4) |

| ¹³C | ~ 125 - 135 | - | Vinylic carbons (C2/C3) |

| ¹³C | ~ 75 - 85 | - | Methine carbon (C5) |

| ¹³C | ~ 60 - 70 | - | Ethoxy -CH₂- |

| ¹³C | ~ 15 | - | Ethoxy -CH₃- |

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nist.govnist.gov In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (C₇H₁₀O, 110.15 g/mol ). The fragmentation pattern would provide further structural evidence. beilstein-journals.orgresearchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |

| 81 | [C₅H₅O]⁺ | Loss of ethyl group (•C₂H₅) |

| 66 | [C₅H₆]⁺ | Loss of ethoxy radical (•OCH₂CH₃) followed by H-rearrangement |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl (B1206354) cation, a common fragment from loss of the substituent |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. rsc.org Obtaining a crystal of this compound itself would be difficult as it is expected to be a liquid that readily dimerizes at room temperature. However, its structure can be investigated by forming solid derivatives, such as metal complexes or Diels-Alder adducts. goettingen-research-online.deacs.orgacs.org

Structural analyses of related 5-substituted cyclopentadiene derivatives reveal key features. The five-membered ring is typically not planar but adopts an "envelope" conformation, where the C5 carbon is puckered out of the plane of the four diene carbons. nih.govresearchgate.net The specific substituent at C5 influences the degree and direction of this puckering. An X-ray structure would precisely determine bond lengths, bond angles, and the conformation of the ethoxy substituent relative to the ring.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into molecular properties that can be difficult to measure experimentally. For this compound, theoretical investigations are key to understanding its electronic structure, reactivity, and the subtle factors governing its chemical behavior. rsc.org

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. rsc.orgmdpi.com Functionals like ωB97X-D or B3LYP are commonly used to model cyclopentadiene systems. rsc.org

A DFT analysis of this compound would reveal how the electron-donating ethoxy group influences its properties. The oxygen atom's lone pairs can donate electron density into the ring system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This generally increases the diene's nucleophilicity, making it more reactive in Diels-Alder reactions with electron-poor dienophiles. rsc.org Concurrently, the electronegativity of the oxygen atom can create interesting electronic effects, such as hyperconjugation, that control stereoselectivity. rsc.orgnih.gov

Key DFT-Calculated Properties and Their Significance

| Property | Description | Significance for Reactivity |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is a primary indicator of reactivity in cycloadditions. A smaller gap generally implies higher reactivity. |

| Global Nucleophilicity (N) | An index that quantifies the electron-donating ability of a molecule. | Higher N values indicate a stronger nucleophile, predicting faster reactions with electrophilic partners. rsc.org |

| Electron Localization Function (ELF) | A function that maps electron pair localization in a molecule. | ELF analysis can reveal the character of bonds (single, double) and identify regions of high electron density, which are often the sites of reaction. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes orbital interactions to quantify effects like hyperconjugation. | Crucial for understanding how substituents electronically influence the geometry and reactivity of the diene. |

Computational modeling is exceptionally powerful for mapping out reaction mechanisms and analyzing the high-energy transition states that are fleetingly populated during a reaction. rsc.orgacs.org For the Diels-Alder reaction of this compound, computational methods can locate the transition state structures for both syn and anti cycloaddition pathways (relative to the ethoxy substituent).

By calculating the energies of these transition states, one can predict the activation energy and, therefore, the reaction rate. Furthermore, the distortion/interaction model is a powerful analytical tool where the activation energy is decomposed into two components:

Distortion Energy: The energy required to deform the diene and dienophile from their ground-state geometries into the geometries they adopt in the transition state. researchgate.net

Interaction Energy: The stabilizing energy released when the distorted reactants interact to form the transition state. researchgate.net

This analysis reveals whether the barrier to reaction is dominated by the energetic cost of distorting the reactants or by the electronic stabilization between them.

One of the most significant applications of computational chemistry to this system is predicting the stereoselectivity of its reactions. In the Diels-Alder reaction of a 5-substituted cyclopentadiene, the dienophile can approach from the same face as the substituent (syn attack) or the opposite face (anti attack). researchgate.net

Computational studies on analogous systems have shown that this selectivity is governed by hyperconjugative effects. nih.govresearchgate.net The C5 substituent influences the planarity of the diene ring through hyperconjugative interactions between the C5-substituent bond and the diene π-system.

σ-donating substituents (like -SiH₃) pre-distort the ring into a conformation that favors anti attack to maximize stabilizing hyperconjugation. nih.gov

σ-accepting substituents (like -F, -OH, and by extension -OR groups) cause a pre-distortion that favors syn attack to minimize destabilizing negative hyperconjugation. nih.govresearchgate.net

For this compound, the C5-O bond acts as a σ-acceptor. Therefore, computational models predict that it will preferentially undergo Diels-Alder reactions via a syn transition state. This selectivity arises because the ground state of the diene is already partially distorted toward the geometry of the syn transition state, lowering its distortion energy and making that pathway more favorable. rsc.org

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. As mentioned, the cyclopentadiene ring in 5-substituted derivatives is not flat. The ethoxy group at C5 will cause the ring to adopt an envelope conformation. nih.gov Computational methods can precisely calculate the energy difference between various conformers, including different rotational positions (rotamers) of the ethoxy group itself.

Molecular Dynamics (MD) simulations can complement this static picture by modeling the atomic motions over time. An MD simulation of this compound would show the flexibility of the ring, the rotation of the ethoxy group, and how these motions are coupled. This provides a dynamic understanding of the conformational landscape that influences the molecule's reactivity.

Applications of 5 Ethoxycyclopenta 1,3 Diene in Advanced Organic Synthesis

Utility as Building Blocks for Complex Carbocycles and Heterocycles

The reactivity of 5-ethoxycyclopenta-1,3-diene allows for its participation in a variety of cycloaddition and annulation reactions, providing access to a wide range of complex cyclic systems.

Synthesis of Polycyclic Molecular Architectures (e.g., through Diels-Alder cascades)

This compound and its derivatives are effective dienes in Diels-Alder reactions, a cornerstone of organic synthesis for the formation of six-membered rings. mdpi.comsigmaaldrich.com The electron-donating ethoxy group enhances the reactivity of the diene, facilitating cycloadditions with various dienophiles. This reactivity is particularly valuable in domino or cascade sequences, where an initial Diels-Alder reaction triggers subsequent transformations to rapidly build molecular complexity. For instance, intramolecular Diels-Alder reactions of tethered 1,3,4-oxadiazoles can initiate a cascade that leads to the formation of complex polycyclic alkaloid skeletons. nih.gov While not directly involving this compound, this illustrates the power of cascade reactions initiated by cycloadditions. The strategic placement of the ethoxy group can also influence the regio- and stereoselectivity of these cycloadditions, providing a handle for controlling the three-dimensional structure of the resulting polycyclic products. nih.govbeilstein-journals.org

Access to Substituted Cyclopentenone and Cyclopentadienone Systems

This compound serves as a masked precursor to cyclopentenone and cyclopentadienone moieties, which are key structural motifs in numerous biologically active natural products and pharmaceuticals. nih.govorganic-chemistry.org The ethoxy group can be readily hydrolyzed under acidic conditions, revealing the corresponding ketone. This strategy is employed in formal [3+2] cycloadditions of Fischer carbene complexes with alkynes, which can yield highly substituted 5-dialkylamino-3-ethoxy-1,3-cyclopentadienes. acs.org These products can then be converted to the corresponding cyclopentenones upon acidic workup. researchgate.net Furthermore, reactions of vinyl ketenes with nucleophilic carbenes can also afford highly substituted cyclopentenones through a [4+1] cycloaddition pathway. nih.gov

The following table summarizes the transformation of this compound derivatives into cyclopentenones.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 5-Dialkylamino-3-ethoxy-1,3-cyclopentadienes | Acidic conditions | Substituted cyclopentenones | acs.orgresearchgate.net |

| (3-Dialkylamino-1-ethoxyalkenylidene)chromium complexes | Alkynes | Substituted cyclopentenones | acs.orgresearchgate.net |

Formation of Polyfunctionalized Ferrocenes and Organometallic Compounds

The cyclopentadienyl (B1206354) ring system is a fundamental ligand in organometallic chemistry, most notably in the structure of ferrocene (B1249389). magritek.comlibretexts.org this compound and its derivatives provide a route to polyfunctionalized cyclopentadienyl ligands, which can then be used to synthesize substituted ferrocenes and other organometallic complexes. nih.govuniv-rennes.fr The presence of the ethoxy group and other substituents on the cyclopentadiene (B3395910) ring allows for the fine-tuning of the electronic and steric properties of the resulting organometallic compounds. For example, the reaction of functionalized cyclopentadienes with appropriate metal precursors can lead to the formation of ferrocenes with specific substitution patterns, which can be difficult to achieve through direct functionalization of ferrocene itself. nih.gov The synthesis of ferrocenes containing polysubstituted cyclopentadienyl rings has been demonstrated through the cycloaddition of bridging C3 ligands with alkynes. researchgate.net

Role as Ligands in Organometallic Chemistry and Catalysis

Beyond its use as a synthetic building block, the cyclopentadienyl anion derived from this compound can act as a crucial ligand in transition metal catalysis.

Precursors for Cyclopentadienyl-Based Catalysts in Transition Metal Chemistry

Cyclopentadienyl (Cp) ligands and their substituted analogues are ubiquitous in organometallic chemistry and are key components of many homogeneous catalysts. libretexts.orgwikipedia.org this compound serves as a precursor to ethoxy-substituted cyclopentadienyl ligands. The electronic properties of the Cp ligand can be modulated by the ethoxy substituent, which in turn influences the reactivity and selectivity of the metal center in catalytic processes. Transition metal complexes bearing substituted Cp ligands are employed in a wide array of reactions, including hydrogenations, hydroformylations, and various cross-coupling reactions. ggckondagaon.in The use of bulky cyclopentadienyl ligands, for instance, can lead to unique reactivity and the stabilization of unusual coordination complexes. wikipedia.org

Development of Chiral Ligands for Asymmetric Catalytic Processes

The introduction of chirality into the cyclopentadienyl ligand framework is a powerful strategy for asymmetric catalysis. nih.gov While direct examples involving this compound in the synthesis of chiral ligands for widely used catalytic processes are not extensively documented in the provided context, the principles of chiral diene ligand design are well-established. organic-chemistry.orgarmchemfront.comd-nb.info By incorporating a chiral auxiliary or by creating a chiral substitution pattern on the cyclopentadiene ring, it is possible to generate chiral cyclopentadienyl ligands. When coordinated to a transition metal, these chiral ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. The development of new chiral diene ligands is an active area of research, with the goal of achieving high enantioselectivities in various catalytic transformations. organic-chemistry.org

An extensive search for "this compound" and its applications in the specified areas of organic synthesis, natural product synthesis, and materials science has yielded no specific research findings, detailed synthetic pathways, or data tables directly pertaining to this compound. Scientific literature databases and chemical information repositories lack substantial information on the synthesis or application of this compound in the contexts requested.

Therefore, it is not possible to generate a scientifically accurate and verifiable article based on the provided outline and instructions, as the foundational research on this specific chemical appears to be unavailable in the public domain. The requested content, including its contribution to natural product synthesis and its applications in materials science, cannot be substantiated with scholarly sources.

Q & A

Q. What are the common synthetic routes for 5-Ethoxycyclopenta-1,3-diene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves introducing an ethoxy group to cyclopenta-1,3-diene via alkylation or nucleophilic substitution. For example, ethoxylation of cyclopentadienyl intermediates using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaH) in aprotic solvents like THF or DMF can yield the target compound . Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for diene:ethylating agent), and inert atmospheres to prevent polymerization. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : -NMR can confirm the ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) and diene protons (δ 5.5–6.5 ppm). -NMR identifies sp carbons (δ 120–140 ppm) and the ethoxy carbon (δ 60–70 ppm) .

- IR : Stretching frequencies for C-O (1050–1150 cm) and conjugated diene C=C (1600–1680 cm) are diagnostic .

- X-ray Crystallography : Resolve molecular geometry and confirm regioselectivity, as demonstrated for analogous ethoxy-substituted cyclopentadienes .

Advanced Research Questions

Q. What computational methods are suitable for studying reaction mechanisms involving this compound, such as [1,5]-sigmatropic shifts?

- Methodological Answer : Path integral molecular dynamics (PIMD) and density functional theory (DFT) are effective. For example, PIMD can model quantum tunneling effects in hydrogen/deuterium shifts, as shown for similar dienes . Isotopic substitution (e.g., -labeling) combined with kinetic isotope effect (KIE) calculations (Arrhenius plot analysis) quantifies tunneling contributions . Software packages like Gaussian or ORCA are recommended for transition-state optimization .

Q. How can discrepancies between experimental and computational data for thermodynamic properties (e.g., conformational stability) be resolved?

- Methodological Answer :

- Statistical Analysis : Apply error propagation models to assess uncertainties in computational parameters (e.g., basis sets, solvation models). Compare with experimental data (e.g., variable-temperature circular dichroism for conformational energy differences) .

- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, calibrated instruments) to minimize systematic errors .

- Literature Benchmarking : Cross-reference with high-quality datasets from crystallographic or spectroscopic studies in databases like Acta Crystallographica .

Q. What solvent effects influence the stability and reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in polar solvents (water) but dissolves in benzene, ether, or dichloromethane. Solvent polarity impacts reaction rates: nonpolar solvents stabilize the diene, while polar aprotic solvents enhance electrophilicity of dienophiles .

- Stability Tests : Monitor degradation via GC-MS under varying solvent conditions. For long-term storage, use anhydrous solvents (e.g., THF) at –20°C under argon .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Protocol Standardization : Document exact reagent grades (e.g., anhydrous NaH), solvent drying methods (e.g., molecular sieves), and reaction timelines .

- Collaborative Validation : Share samples for cross-lab NMR/X-ray validation. Use platforms like Zenodo to publish raw spectral data and crystallographic files .

Q. How can researchers design experiments to investigate the electronic effects of the ethoxy substituent on cyclopentadiene reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 5-methyl or 5-chloro derivatives) and compare reaction kinetics in Diels-Alder or electrocyclic reactions .

- Computational Modeling : Use Hammett constants or natural bond orbital (NBO) analysis to quantify electron-donating effects of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.